Octane, 1,1-bis(octyloxy)-

Description

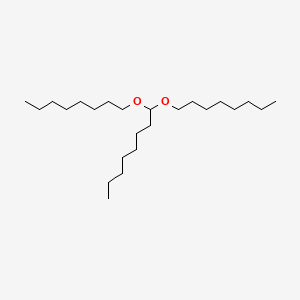

Structure

2D Structure

Properties

CAS No. |

68527-82-2 |

|---|---|

Molecular Formula |

C24H50O2 |

Molecular Weight |

370.7 g/mol |

IUPAC Name |

1,1-dioctoxyoctane |

InChI |

InChI=1S/C24H50O2/c1-4-7-10-13-16-19-22-25-24(21-18-15-12-9-6-3)26-23-20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 |

InChI Key |

MOYIXNPVAUEVMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(CCCCCCC)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Octane, 1,1 Bis Octyloxy

Traditional Acetalization Reactions of Aldehydes and Alcohols

The cornerstone of traditional acetal (B89532) synthesis is the reaction of an aldehyde with two equivalents of an alcohol under acidic conditions. organicchemistrytutor.com In the case of Octane, 1,1-bis(octyloxy)-, this involves the reaction of octanal (B89490) with two equivalents of 1-octanol (B28484). The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal and a molecule of water. libretexts.org

Acid-Catalyzed Approaches in Octane, 1,1-bis(octyloxy)- Synthesis

Acid catalysis is essential for the formation of acetals from aldehydes and alcohols because alcohols are generally weak nucleophiles. libretexts.org The acid protonates the carbonyl oxygen of the aldehyde, octanal, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of 1-octanol. youtube.com

The mechanism involves the following key steps:

Protonation of the octanal carbonyl group.

Nucleophilic attack by one molecule of 1-octanol to form a hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group.

Elimination of a water molecule to form a resonance-stabilized carbocation (an oxonium ion). libretexts.org

Attack by a second molecule of 1-octanol on the carbocation.

Deprotonation to yield the final product, Octane, 1,1-bis(octyloxy)-, and regenerate the acid catalyst. libretexts.org

Commonly employed acid catalysts for this process include strong Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). acs.org These catalysts are effective but can be corrosive and may not be compatible with acid-sensitive functional groups in more complex syntheses. acs.org

Table 1: Comparison of Traditional Acid Catalysts for Acetalization

| Catalyst | Typical Loading | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Catalytic amount | Low cost, readily available | Corrosive, potential for side reactions |

| Hydrochloric Acid (HCl) | Catalytic amount | Effective, inexpensive | Volatile, corrosive |

Water Removal Techniques and Equilibrium Shifts

The formation of Octane, 1,1-bis(octyloxy)- is a reversible equilibrium reaction. organicchemistrytutor.com To achieve high yields, the water produced during the reaction must be removed. This shifts the equilibrium to the product side, in accordance with Le Chatelier's principle. organicchemistrytutor.com

Several techniques are employed for water removal:

Azeotropic Distillation: This is a common laboratory and industrial method. The reaction is typically performed in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene. A Dean-Stark apparatus is used to continuously collect the water-solvent azeotrope, separate the water, and return the solvent to the reaction flask. libretexts.orgwikipedia.org

Use of Dehydrating Agents: Chemical drying agents can be added directly to the reaction mixture. Molecular sieves (typically 4Å) are effective as they physically trap water molecules. organicchemistrytutor.com Another approach is the use of orthoformates, like triethyl orthoformate, which react with water to form stable byproducts, thereby driving the reaction forward. organic-chemistry.org

Physical Removal: In some industrial processes, water can be removed by passing the reaction mixture over a desiccant bed. researchgate.net

The choice of water removal technique depends on the scale of the reaction, the specific reactants, and the desired purity of the final product.

Novel Catalytic Systems for Octane, 1,1-bis(octyloxy)- Formation

Recent research has focused on developing more sustainable, efficient, and selective catalysts for acetalization reactions. These novel systems aim to overcome the drawbacks associated with traditional homogeneous acid catalysts, such as corrosion, difficulty in separation, and waste generation.

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts are in a different phase from the reactants and offer significant advantages, including easy separation from the reaction mixture, potential for reuse, and reduced environmental impact. acs.org For the synthesis of acetals like Octane, 1,1-bis(octyloxy)-, various solid acid catalysts have been investigated.

Examples of heterogeneous catalysts include:

Zeolites: These are microporous aluminosilicate (B74896) minerals with strong acidic sites. Their shape-selective nature can also enhance reaction specificity. rsc.org

Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, possess sulfonic acid groups that effectively catalyze acetalization. organic-chemistry.org

Acid-Treated Clays: Materials like acidified bentonite (B74815) have been shown to catalyze the acetalization of aldehydes with alcohols. rsc.org

Functionalized Polymers: Polymers modified with acidic functional groups can also serve as effective and recyclable catalysts. acs.org

The use of these catalysts simplifies the work-up procedure, as the catalyst can be removed by simple filtration, contributing to a more sustainable production process.

Lewis Acid Catalysis and Mechanism Optimization

Lewis acids function as electron-pair acceptors and can catalyze acetal formation by coordinating to the carbonyl oxygen of the aldehyde. wikipedia.org This coordination enhances the electrophilicity of the carbonyl carbon, similar to protonation by a Brønsted acid, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org

A wide range of Lewis acids have been shown to be effective catalysts for acetalization, including metal triflates like bismuth triflate (Bi(OTf)₃) and cerium(III) trifluoromethanesulfonate. organic-chemistry.orgacs.org Zirconium tetrachloride (ZrCl₄) is another highly efficient and chemoselective catalyst. organic-chemistry.org

The mechanism of Lewis acid catalysis can sometimes offer different stereochemical outcomes compared to Brønsted acid catalysis, depending on the specific Lewis acid and reaction conditions. wikipedia.org Optimization of the catalyst, solvent, and temperature allows for fine-tuning of the reaction to maximize yield and selectivity. For instance, some Lewis acid-catalyzed reactions can proceed under very mild conditions, even at room temperature, and may not require the stringent removal of water. acs.orgacs.org

Table 2: Examples of Lewis Acid Catalysts in Acetal Synthesis

| Lewis Acid Catalyst | Key Features | Reference |

|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | Highly efficient, requires low catalyst loading (0.1 mol %). | acs.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Effective for acetalization of both aldehydes and ketones. | organic-chemistry.org |

| Zirconium Tetrachloride (ZrCl₄) | Chemoselective, mild reaction conditions. | organic-chemistry.org |

Biocatalytic Pathways for Octane, 1,1-bis(octyloxy)-

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (pH and temperature) and can exhibit high chemo-, regio-, and stereoselectivity. While direct enzymatic synthesis of Octane, 1,1-bis(octyloxy)- is not extensively documented, the principles of biocatalysis can be applied to acetal formation.

Enzymes such as lipases have been reported to catalyze acetalization reactions, although this is not their primary biological function. The reaction often proceeds in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. The development of robust enzymes through protein engineering could lead to efficient biocatalysts for the production of specific acetals.

Tandem biocatalytic systems, where multiple enzymes are used in a one-pot reaction, are also a promising area. For instance, an alcohol dehydrogenase could oxidize a bio-based alcohol to an aldehyde, which is then converted to an acetal by another enzyme in the same vessel. acs.org While still an emerging field for this specific type of acetal, biocatalysis holds significant potential for the future sustainable synthesis of Octane, 1,1-bis(octyloxy)- and related compounds.

Green Chemistry Principles in Octane, 1,1-bis(octyloxy)- Synthesis

The application of green chemistry principles to the synthesis of Octane, 1,1-bis(octyloxy)- aims to reduce the environmental impact of the process. This involves the use of safer solvents, renewable raw materials, and energy-efficient methods, while maximizing atom economy.

Solvent-Free and Atom-Economical Processes

Solvent-Free Synthesis:

A significant advancement in the green synthesis of acetals is the development of solvent-free reaction conditions. organic-chemistry.org For the synthesis of Octane, 1,1-bis(octyloxy)-, a solvent-free approach would involve reacting neat octanal with neat 1-octanol in the presence of a solid acid catalyst. This eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies the purification process. Perchloric acid adsorbed on silica (B1680970) gel is an example of a highly efficient catalyst for acetalization under solvent-free conditions. organic-chemistry.org

Another innovative solvent-free approach is the use of photocatalysis. rsc.orgrsc.org This method utilizes a photocatalyst, such as thioxanthenone or Eosin Y, and a light source, like household lamps or LEDs, to drive the reaction. rsc.orgrsc.org This technique often proceeds under neutral conditions and at room temperature, offering a mild and energy-efficient alternative to traditional acid catalysis. rsc.orgrsc.org

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product.

The synthesis of Octane, 1,1-bis(octyloxy)- from octanal and 1-octanol is an addition reaction where water is the only byproduct. The atom economy can be calculated as follows:

Reaction: C₈H₁₆O (Octanal) + 2 C₈H₁₈O (1-Octanol) → C₂₄H₅₀O₂ (Octane, 1,1-bis(octyloxy)-) + H₂O

Molar Masses:

Octanal (C₈H₁₆O): 128.24 g/mol

1-Octanol (C₈H₁₈O): 130.23 g/mol

Octane, 1,1-bis(octyloxy)- (C₂₄H₅₀O₂): 370.66 g/mol

Water (H₂O): 18.02 g/mol

Calculation: Atom Economy = [Molar mass of desired product / (Sum of molar masses of all reactants)] x 100 Atom Economy = [370.66 / (128.24 + 2 * 130.23)] x 100 Atom Economy = [370.66 / (128.24 + 260.46)] x 100 Atom Economy = [370.66 / 388.70] x 100 Atom Economy ≈ 95.36%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product.

Renewable Feedstocks and Derivations

A key aspect of green chemistry is the utilization of renewable feedstocks. Both octanal and 1-octanol, the precursors for Octane, 1,1-bis(octyloxy)-, can be derived from biomass.

1-Octanol from Biomass: 1-Octanol can be synthesized from biomass-derived platform chemicals like furfural (B47365) and acetone (B3395972). researchgate.netrsc.org The process typically involves an aldol (B89426) condensation of furfural with acetone to produce furfural-acetone (FFA), which is a C8 molecule. rsc.org Subsequent hydrogenation and ring-opening of FFA over a suitable catalyst, such as a hydrophilic Pd/NbOPO₄ catalyst, can yield 1-octanol. rsc.orgrsc.org This pathway offers a renewable alternative to the traditional petrochemical production of 1-octanol. researchgate.net

Octanal from Biomass: Octanal can be produced through the dehydrogenation of 1-octanol. researchgate.netwikipedia.org This can be achieved using catalysts like copper and magnesium oxide. researchgate.net Therefore, by first producing 1-octanol from renewable sources, a subsequent green catalytic process can provide the required octanal for the acetal synthesis.

The use of biomass-derived octanal and 1-octanol makes the entire lifecycle of Octane, 1,1-bis(octyloxy)- significantly more sustainable.

Purification Techniques and Yield Optimization Strategies

Purification Techniques:

The purification of Octane, 1,1-bis(octyloxy)-, a high molecular weight and non-polar compound, requires specific techniques to remove unreacted starting materials, the catalyst, and any byproducts.

Neutralization and Washing: If a homogeneous acid catalyst is used, the reaction mixture must first be neutralized with a mild base, such as sodium bicarbonate solution. This is followed by washing with water to remove the salt and any residual water-soluble impurities.

Distillation: Due to its high boiling point, vacuum distillation is the most suitable method for purifying Octane, 1,1-bis(octyloxy)-. This technique allows for the separation of the product from less volatile impurities at a lower temperature, preventing thermal decomposition.

Chromatography: For achieving very high purity, column chromatography using a non-polar stationary phase like silica gel and a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) can be employed. This method is particularly useful for removing any closely related impurities.

Alkali Metal Treatment: A specialized purification method for acetals involves treating the crude product with an alkali metal, such as sodium, in the presence of a phase transfer catalyst. google.com This process effectively removes impurities like water, alcohols, and aldehydes. google.com

Yield Optimization Strategies:

To maximize the yield of Octane, 1,1-bis(octyloxy)-, several strategies can be implemented, primarily focused on shifting the reaction equilibrium to the product side.

Removal of Water: As the acetalization reaction is reversible, the continuous removal of water is crucial for driving the reaction to completion. khanacademy.org This is commonly achieved using a Dean-Stark apparatus during the reaction.

Excess of Alcohol: Using an excess of 1-octanol can also shift the equilibrium towards the formation of the acetal, according to Le Chatelier's principle. The unreacted alcohol can then be removed during the purification step, typically by distillation.

Catalyst Selection and Loading: The choice of catalyst and its concentration are critical. While a higher catalyst loading can increase the reaction rate, it may also lead to unwanted side reactions. nih.gov Optimization of the catalyst type and amount is necessary to achieve a high yield in a reasonable timeframe with minimal byproduct formation. For instance, using trace amounts (e.g., 0.1 mol %) of a strong acid like hydrochloric acid has been shown to be effective for acetalization. nih.govacs.org

Temperature and Reaction Time: The reaction temperature influences the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature and reaction time need to be determined experimentally to maximize the yield of the desired acetal.

Table 2: Summary of Compound Names

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| Octane, 1,1-bis(octyloxy)- | 1,1-bis(octyloxy)octane | Octanal dioctyl acetal |

| Octanal | Octanal | Caprylic aldehyde, C8 aldehyde |

| 1-Octanol | Octan-1-ol | Capryl alcohol |

| Sulfuric acid | Sulfuric acid | |

| Hydrochloric acid | Hydrochloric acid | |

| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | p-TSA, TsOH |

| Perchloric acid | Perchloric acid | |

| Thioxanthenone | 9H-Thioxanthen-9-one | |

| Eosin Y | 2-(2,4,5,7-Tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Furfural | Furan-2-carbaldehyde | |

| Acetone | Propan-2-one |

Mechanistic Investigations of Chemical Transformations Involving Octane, 1,1 Bis Octyloxy

Hydrolytic Stability and Mechanism under Varied Conditions

The stability of acetals, including Octane, 1,1-bis(octyloxy)-, is profoundly influenced by the surrounding chemical environment, particularly the pH. While generally stable under neutral to basic conditions, they are susceptible to hydrolysis in the presence of acid.

Kinetic Studies of Acetal (B89532) Hydrolysis

The acid-catalyzed hydrolysis of an acetal like Octane, 1,1-bis(octyloxy)- proceeds via a multi-step mechanism. The reaction is initiated by the protonation of one of the ether oxygen atoms by a hydronium ion. This is followed by the departure of an alcohol molecule (1-octanol) to generate a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. This intermediate is then attacked by a water molecule, forming a hemiacetal after deprotonation. The hemiacetal subsequently undergoes further protonation and elimination of a second molecule of alcohol to yield the final aldehyde product (octanal).

The rate-determining step for this process is generally considered to be the formation of the carbocation intermediate. seriouslysensitivetopollution.org Consequently, the kinetics of the hydrolysis are typically first-order with respect to both the acetal and the acid catalyst. The rate of hydrolysis can be represented by the following equation:

Rate = k[Octane, 1,1-bis(octyloxy)-][H⁺]

Kinetic studies for such a reaction would typically involve monitoring the concentration of the reactant or products over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy under controlled conditions.

Influence of pH and Temperature on Octane, 1,1-bis(octyloxy)- Hydrolysis

The rate of hydrolysis of Octane, 1,1-bis(octyloxy)- is expected to be highly sensitive to both pH and temperature. The direct relationship between the hydronium ion concentration and the reaction rate means that as the pH decreases, the rate of hydrolysis will increase significantly. seriouslysensitivetopollution.org In neutral (pH 7) or alkaline (pH > 7) conditions, the compound would exhibit considerable stability. seriouslysensitivetopollution.org

Temperature affects the reaction rate in accordance with the Arrhenius equation, where an increase in temperature leads to an exponential increase in the rate constant. The activation energy for the hydrolysis of similar acyclic acetals suggests that a moderate increase in temperature would substantially accelerate the degradation of Octane, 1,1-bis(octyloxy)- in an acidic medium.

The following interactive table provides hypothetical data illustrating the expected influence of pH and temperature on the pseudo-first-order rate constant (k') for the hydrolysis of a long-chain acetal like Octane, 1,1-bis(octyloxy)-.

| pH | Temperature (°C) | Hypothetical Pseudo-First-Order Rate Constant (k', s⁻¹) |

| 2.0 | 25 | 3.5 x 10⁻⁴ |

| 3.0 | 25 | 3.5 x 10⁻⁵ |

| 4.0 | 25 | 3.5 x 10⁻⁶ |

| 3.0 | 35 | 9.8 x 10⁻⁵ |

| 3.0 | 45 | 2.7 x 10⁻⁴ |

Note: This data is illustrative and represents expected chemical trends.

Transacetalization Reactions with Diverse Alcohols and Aldehydes

Transacetalization is a chemical reaction where an existing acetal is transformed into a new acetal by reacting with a different alcohol or aldehyde, typically under acidic conditions.

Exploring Octane, 1,1-bis(octyloxy)- as a Transacetalizing Reagent

Octane, 1,1-bis(octyloxy)- can function as a transacetalizing agent. For instance, when it is reacted with an excess of a different alcohol, such as ethanol, in the presence of an acid catalyst, a new acetal, 1,1-diethoxyoctane, would be formed along with the release of 1-octanol (B28484). The reaction is an equilibrium process, and to drive it towards the formation of the desired product, it is common to use a large excess of the reactant alcohol or to remove the liberated alcohol from the reaction mixture.

Similarly, Octane, 1,1-bis(octyloxy)- can react with a different aldehyde, for example, butanal, in the presence of an acid catalyst. This would result in an equilibrium mixture containing the new acetal, 1,1-bis(octyloxy)butane, and the liberated octanal (B89490).

Catalytic Systems for Efficient Transacetalization

Efficient transacetalization requires the use of a suitable catalyst to facilitate the reaction. A variety of catalytic systems can be employed, including:

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (PTSA), are commonly used.

Lewis Acid Catalysts: Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and zirconium tetrachloride (ZrCl₄) are also effective catalysts for this transformation.

Heterogeneous Catalysts: Solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-treated clays, offer advantages in terms of ease of separation from the reaction mixture and potential for recycling.

The choice of catalyst often depends on the substrate's sensitivity to acidic conditions and the desired reaction temperature.

Cleavage Reactions and Derivatives Formation

The principal cleavage reaction of Octane, 1,1-bis(octyloxy)- is its hydrolysis to the parent aldehyde and alcohol. The products of this reaction, octanal and 1-octanol, are themselves valuable starting materials for the synthesis of a range of other chemical compounds.

The following table outlines some potential derivatives that can be formed from the cleavage products of Octane, 1,1-bis(octyloxy)-.

| Cleavage Product | Derivative | Type of Reaction |

| Octanal | Octanoic Acid | Oxidation |

| Octanal | Octylamine | Reductive Amination |

| 1-Octanol | Octyl Acetate (B1210297) | Esterification |

| 1-Octanol | 1-Bromooctane | Nucleophilic Substitution |

| 1-Octanol | Dioctyl Ether | Dehydration |

These transformations represent standard and well-documented reactions in organic synthesis.

Reductive and Oxidative Transformations

Reductive Transformations:

Octane, 1,1-bis(octyloxy)- is generally resistant to reduction by common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions. chemistrysteps.com This stability is a key feature of the acetal group, making it an effective protecting group for aldehydes and ketones during reduction reactions targeting other functional groups within a molecule. chemistrysteps.com

However, the carbon-oxygen bonds of acetals can be cleaved reductively under more forcing conditions, typically involving a combination of a powerful hydride reagent and a Lewis acid. For instance, the LiAlH₄/AlCl₃ system is known to reduce acetals to ethers. While no specific studies on Octane, 1,1-bis(octyloxy)- are available, the general mechanism for acyclic acetals involves the coordination of the Lewis acid (AlCl₃) to one of the alkoxy oxygens, enhancing its leaving group ability. A subsequent hydride transfer from the aluminohydride complex leads to the cleavage of the C-O bond and formation of an alkoxyaluminum intermediate, which is then further reduced or hydrolyzed to yield the corresponding ether and alcohol. In the case of Octane, 1,1-bis(octyloxy)-, this would theoretically yield octyl ether and 1-octanol.

Illustrative Reductive Cleavage of a Generic Acyclic Acetal:

| Reagent System | Product Type | General Observations |

|---|---|---|

| LiAlH₄ / AlCl₃ | Ether + Alcohol | Requires strong Lewis acid activation. |

Oxidative Transformations:

The acetal group in Octane, 1,1-bis(octyloxy)- is generally stable towards many common oxidizing agents. However, specific reagents can effect oxidative cleavage. Ozonolysis is a notable example of an oxidative reaction that can cleave acetals. The reaction of an acetal with ozone can lead to the formation of the corresponding ester. cdnsciencepub.com The proposed mechanism involves the insertion of ozone into the C-H bond of the acetal, forming an unstable hydrotrioxide intermediate. cdnsciencepub.com This intermediate then decomposes to yield an ester and an alcohol. For Octane, 1,1-bis(octyloxy)-, this reaction would be expected to produce octyl octanoate (B1194180) and 1-octanol.

The reactivity of acetals towards ozone is influenced by their conformation. It is proposed that a reactive conformation is one where each oxygen atom has a lone pair of electrons oriented antiperiplanar to the acetal C-H bond. cdnsciencepub.comresearchgate.net Acyclic acetals, like Octane, 1,1-bis(octyloxy)-, are generally less reactive than cyclic acetals and may require higher temperatures or longer reaction times for ozonolysis to proceed efficiently. cdnsciencepub.com

Table of Oxidative Cleavage of Acetals with Ozone:

| Acetal Type | Reactivity | Product(s) | Reference |

|---|---|---|---|

| Acyclic (e.g., dialkoxy acetals) | Lower, requires room temperature | Ester + Alcohol | cdnsciencepub.com |

Reactions with Organometallic Reagents

A cornerstone of the chemical utility of acetals, including Octane, 1,1-bis(octyloxy)-, is their general inertness towards common organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.orgquimicaorganica.org These reagents are powerful nucleophiles and strong bases that readily react with carbonyl compounds (aldehydes and ketones). The stability of the acetal functional group to these reagents allows it to serve as an effective protecting group for carbonyls in multistep syntheses. pressbooks.pubyoutube.com

The lack of reactivity is attributed to the absence of an electrophilic π-system, like the C=O bond in aldehydes and ketones, and the presence of strong C-O sigma bonds. The carbon of the acetal is significantly less electrophilic than a carbonyl carbon, and the alkoxy groups are poor leaving groups under the basic conditions of organometallic reactions. Therefore, nucleophilic attack by a Grignard or organolithium reagent on the central carbon of Octane, 1,1-bis(octyloxy)- is not a facile process.

While direct reaction at the acetal carbon is not observed, the strong basicity of some organometallic reagents, particularly organolithiums, could potentially lead to deprotonation at a position alpha to the acetal, if such a position were sufficiently acidic. However, for Octane, 1,1-bis(octyloxy)-, the protons on the carbons adjacent to the acetal group are not significantly acidic and deprotonation is not a typical reaction pathway.

Role of Octane, 1,1-bis(octyloxy)- as a Protecting Group in Organic Synthesis

The primary application of Octane, 1,1-bis(octyloxy)- in synthetic organic chemistry is as a protecting group for the aldehyde, octanal. The concept of a protecting group is to temporarily mask a reactive functional group to prevent it from reacting under a specific set of conditions, while another part of the molecule undergoes a desired transformation. pressbooks.pub A good protecting group should be easy to introduce, stable to the reaction conditions, and easy to remove when its protective function is no longer needed. pressbooks.pub

The dioctyl acetal of octanal fulfills these criteria for many synthetic strategies. The formation of Octane, 1,1-bis(octyloxy)- is typically achieved by the acid-catalyzed reaction of octanal with two equivalents of 1-octanol. The removal of water from the reaction mixture drives the equilibrium towards the formation of the acetal.

Protection Step (Acetal Formation): Octanal + 2 eq. 1-Octanol ⇌ Octane, 1,1-bis(octyloxy)- + H₂O (requires acid catalyst, e.g., p-TsOH)

Once formed, the acetal group is stable to a wide range of reaction conditions under which an aldehyde would react. This includes:

Basic and Nucleophilic Conditions: It is stable to strong bases like hydroxides and alkoxides, and to nucleophiles such as cyanides, enolates, and organometallic reagents (Grignard, organolithium). quimicaorganica.orgyoutube.com

Reductive Conditions: It is stable to common hydride reducing agents like NaBH₄ and LiAlH₄. chemistrysteps.com

This stability allows for selective reactions to be performed on other functional groups within a molecule containing a protected octanal moiety. For example, if a molecule contained both an ester and an aldehyde, the aldehyde could be protected as its dioctyl acetal. The ester could then be selectively reduced with LiAlH₄ without affecting the protected aldehyde. chemistrysteps.com

Deprotection Step (Acetal Hydrolysis): The removal of the dioctyl acetal protecting group is readily accomplished by acid-catalyzed hydrolysis. youtube.com Treating Octane, 1,1-bis(octyloxy)- with aqueous acid (e.g., dilute HCl or H₂SO₄) will efficiently regenerate the parent octanal and 1-octanol. The mechanism of this reaction is the reverse of acetal formation.

Summary of Protecting Group Strategy:

| Step | Reaction | Reagents | Key Feature |

|---|---|---|---|

| Protection | Octanal → Acetal | 1-Octanol, Acid Catalyst (e.g., p-TsOH) | Masks the reactive aldehyde group. |

| Transformation | Reaction at another site | e.g., Grignard reagent, LiAlH₄ | Acetal group is inert to these reagents. |

| Deprotection | Acetal → Octanal | Aqueous Acid (e.g., H₃O⁺) | Regenerates the aldehyde functional group. |

While specific examples detailing the use of Octane, 1,1-bis(octyloxy)- in a published multi-step synthesis are not readily found in the literature, its properties are representative of acyclic dialkyl acetals which are fundamental tools in the strategic planning of complex organic syntheses.

Advanced Spectroscopic and Structural Characterization of Octane, 1,1 Bis Octyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. Through the analysis of chemical shifts, coupling patterns, and multi-dimensional correlations, a complete structural assignment of Octane, 1,1-bis(octyloxy)- can be achieved.

Proton and Carbon-13 NMR Chemical Shifts and Coupling Patterns

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Octane, 1,1-bis(octyloxy)- are predicted to exhibit distinct signals corresponding to the different chemical environments of the nuclei within the molecule. Due to the molecule's symmetry, the two octyloxy chains are chemically equivalent, simplifying the expected spectra.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show several key signals. The most downfield proton would be the acetal (B89532) methine proton (H-1), appearing as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group of the octyl chain. The methylene protons alpha to the oxygen atoms in the octyloxy groups (-O-CH₂-) will also be deshielded and are expected to appear as a triplet. The remaining methylene groups of the three alkyl chains will produce a complex, overlapping multiplet in the typical aliphatic region. The terminal methyl (CH₃) protons of all three chains will appear as a triplet at the most upfield position.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide complementary information. The acetal carbon (C-1) is the most deshielded carbon and will appear as a singlet far downfield. The carbons of the methylene groups attached to the oxygen atoms (-O-CH₂) will also be significantly downfield. The other methylene carbons of the alkyl chains will have signals in the aliphatic region, and due to the molecule's size, some overlap may occur. The terminal methyl carbons will resonate at the highest field.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Octane, 1,1-bis(octyloxy)- Predicted values are based on standard chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Acetal CH) | 4.4 - 4.6 | Triplet (t) | ~5.5 |

| -O-CH ₂- (from octyloxy) | 3.3 - 3.5 | Triplet (t) | ~6.5 |

| -CH₂- (all chains) | 1.2 - 1.6 | Multiplet (m) | - |

| -CH ₃ (all chains) | 0.8 - 0.9 | Triplet (t) | ~7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Octane, 1,1-bis(octyloxy)- Predicted values are based on standard chemical shift ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Acetal C) | 102 - 106 |

| -O-C H₂- (from octyloxy) | 67 - 71 |

| -C H₂- (all chains) | 22 - 32 |

| -C H₃ (all chains) | 13 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Octane, 1,1-bis(octyloxy)-, a COSY spectrum would show a cross-peak between the acetal proton (H-1) and the adjacent methylene protons of the octyl chain. It would also clearly show the coupling sequence along each of the octyl chains, with cross-peaks connecting adjacent methylene groups and the terminal methyl group to its neighboring methylene group. This allows for the differentiation of protons within each alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum connects a proton signal to the carbon signal of the atom it is attached to. This technique would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming the assignments of the acetal methine and the various methylene and methyl groups.

A correlation from the acetal proton (H-1) to the alpha-carbons of the octyloxy groups (-O-C H₂-).

Correlations from the alpha-methylene protons of the octyloxy groups (-O-CH ₂-) to the acetal carbon (C-1).

Correlations across the alkyl chains, linking different parts of the carbon skeleton together.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Characteristic Absorptions of Acetal and Alkyl Moieties

The IR and Raman spectra of Octane, 1,1-bis(octyloxy)- would be dominated by absorptions from the numerous C-H bonds of the alkyl chains and the characteristic C-O bonds of the acetal group.

Acetal Group: The C-O-C-O-C system of the acetal gives rise to a series of characteristic, strong C-O stretching bands in the infrared spectrum, typically in the 1200-1020 cm⁻¹ region. Often, multiple strong bands are observed in this region, which is a key indicator for the presence of an acetal. researchgate.netblogspot.com

Alkyl Moieties: The long alkyl chains will produce strong, sharp C-H stretching vibrations in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations for CH₂ (scissoring) and CH₃ (asymmetric and symmetric bending) groups are expected around 1470-1450 cm⁻¹ and 1375 cm⁻¹, respectively. A rocking motion for long (CH₂)n chains can sometimes be observed around 720 cm⁻¹.

Table 3: Characteristic IR and Raman Bands for Octane, 1,1-bis(octyloxy)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Strong |

| C-H Bend (CH₂, CH₃) | 1375 - 1470 | Medium | Medium |

| C-O Stretch (Acetal) | 1020 - 1200 | Strong (multiple bands) | Weak |

| C-C Stretch (Alkyl) | 800 - 1200 | Weak | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and can offer insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry and Isotope Patterns

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For Octane, 1,1-bis(octyloxy)- (C₂₄H₅₀O₂), the calculated exact mass is 370.38108 Da. nih.gov HRMS would be able to confirm this mass with high accuracy. The isotope pattern would be characteristic of a compound containing primarily carbon and hydrogen, with a small M+1 peak due to the natural abundance of ¹³C, and an even smaller M+2 peak.

Table 4: Predicted Mass Spectrometry Data for Octane, 1,1-bis(octyloxy)-

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₅₀O₂ | - |

| Molecular Weight | 370.66 g/mol | nih.gov |

| Exact Mass | 370.38108 Da | nih.gov |

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is often unstable and undergoes fragmentation. For an acetal like Octane, 1,1-bis(octyloxy)-, characteristic fragmentation pathways would involve:

Alpha-cleavage: Loss of one of the octyloxy groups as a radical to form a stable oxonium ion. This would result in a significant peak at m/z 257 (M - 113).

Loss of an alkene: Cleavage of a C-O bond with hydrogen transfer can lead to the loss of an octene molecule (C₈H₁₆), resulting in a fragment ion.

Alkyl chain fragmentation: The long alkyl chains can fragment through the loss of successive alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂). Common fragments would include ions corresponding to CₙH₂ₙ₊₁⁺.

A prominent fragment would be the heptyl cation [CH₃(CH₂)₅CH₂]⁺ at m/z 99, resulting from the cleavage of the C1-C2 bond of the original octanal (B89490) backbone.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

The comprehensive characterization of Octane, 1,1-bis(octyloxy)- necessitates the use of advanced chromatographic techniques to assess its purity and resolve complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the separation and identification of volatile and non-volatile components, respectively. These methods provide critical insights into the compound's purity, potential impurities, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of Octane, 1,1-bis(octyloxy)-, GC-MS is instrumental in detecting potential volatile impurities that may arise from its synthesis or degradation. The high volatility of this long-chain acetal makes it amenable to GC analysis.

The methodology typically involves injecting a vaporized sample into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Detailed Research Findings:

In a representative analysis, a sample of Octane, 1,1-bis(octyloxy)- was subjected to GC-MS analysis to evaluate its purity and identify any volatile organic impurities. The primary peak, corresponding to the target compound, was observed at a specific retention time, confirming its presence. The mass spectrum of this peak exhibited characteristic fragmentation patterns consistent with the structure of Octane, 1,1-bis(octyloxy)-.

Below is a hypothetical data table summarizing the findings of a GC-MS analysis of a synthesized batch of Octane, 1,1-bis(octyloxy)-.

Interactive Data Table: GC-MS Analysis of Octane, 1,1-bis(octyloxy)-

| Peak No. | Retention Time (min) | Tentative Identification | Molecular Weight ( g/mol ) | Peak Area (%) |

| 1 | 12.5 | Octanal | 128.21 | 0.8 |

| 2 | 13.2 | 1-Octanol (B28484) | 130.23 | 1.2 |

| 3 | 25.8 | Octane, 1,1-bis(octyloxy)- | 370.69 | 97.5 |

| 4 | 27.1 | Unidentified Impurity | - | 0.5 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile, semi-volatile, and thermally labile compounds. scielo.org.za For a high molecular weight compound like Octane, 1,1-bis(octyloxy)-, HPLC is particularly useful for detecting non-volatile impurities that may not be amenable to GC analysis. gba-group.com These can include oligomeric byproducts, unreacted starting materials with low volatility, or degradation products formed during storage.

In a typical reversed-phase HPLC setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. Detection is commonly achieved using ultraviolet (UV), refractive index (RI), or mass spectrometry (MS) detectors. Given that Octane, 1,1-bis(octyloxy)- lacks a strong chromophore, RI or MS detection would be more appropriate. nih.gov

Detailed Research Findings:

A hypothetical HPLC analysis of an Octane, 1,1-bis(octyloxy)- sample was performed to assess its purity with respect to non-volatile impurities. The chromatogram revealed a major peak corresponding to the target compound. The purity was determined by the relative area of this peak compared to the total area of all detected peaks.

Minor peaks, indicative of non-volatile impurities, were also observed. These could potentially be higher molecular weight adducts or polar degradation products. The retention times and detector responses of these peaks provide information for their tentative identification and quantification. For a more definitive identification, the HPLC system can be coupled with a mass spectrometer (LC-MS). thermofisher.com

The following interactive data table presents plausible results from an HPLC analysis of a purified sample of Octane, 1,1-bis(octyloxy)-.

Interactive Data Table: HPLC Purity Assessment of Octane, 1,1-bis(octyloxy)-

| Peak No. | Retention Time (min) | Tentative Identification | Detection Method | Peak Area (%) |

| 1 | 3.5 | Polar Impurity A | Refractive Index | 0.3 |

| 2 | 8.9 | Octane, 1,1-bis(octyloxy)- | Refractive Index | 99.2 |

| 3 | 11.2 | Non-volatile Byproduct B | Refractive Index | 0.5 |

Computational and Theoretical Chemistry Studies of Octane, 1,1 Bis Octyloxy

Molecular Geometry and Conformation Analysis

The molecular geometry and conformational preferences of Octane, 1,1-bis(octyloxy)- are primarily dictated by the interplay of steric and stereoelectronic effects. The central acetal (B89532) carbon, bonded to two oxygen atoms, and the long alkyl chains introduce a high degree of conformational flexibility.

Due to the presence of multiple rotatable single bonds, Octane, 1,1-bis(octyloxy)- can exist in a vast number of conformations. Computational energy minimization studies, typically performed using methods like Density Functional Theory (DFT), are crucial for identifying the most stable, low-energy conformers.

The conformational preferences of the acetal moiety (C-O-C-O-C) are largely governed by stereoelectronic effects, specifically the anomeric effect. acs.org This effect involves the delocalization of an oxygen lone pair into an adjacent anti-bonding C-O orbital (n_O -> σ*_C-O), which stabilizes certain conformations. acs.org For acyclic acetals, a gauche-gauche (g±g±) arrangement around the C-O bonds is often preferred, as it maximizes this stabilizing interaction. acs.org

However, the long octyl chains introduce significant steric hindrance, which can destabilize the ideal gauche-gauche conformation. The final, lowest-energy conformation will be a compromise between maximizing stabilizing stereoelectronic interactions and minimizing destabilizing steric repulsions between the bulky alkyl groups. acs.org Energy minimization calculations would explore the potential energy surface of the molecule to locate the global minimum and other low-energy local minima.

Table 1: Hypothetical Relative Energies of Octane, 1,1-bis(octyloxy)- Conformers

| Conformer | Dihedral Angles (O-C-O-C) | Relative Energy (kcal/mol) | Key Feature |

| A (Global Minimum) | g+/g+ (approx. ±60°) | 0.00 | Optimized balance of anomeric effect and minimal steric clash of octyl chains. |

| B | g+/anti (approx. ±60°, 180°) | 1.5 - 2.5 | Reduced anomeric stabilization, but potentially lower steric strain in some arrangements. |

| C | anti/anti (approx. 180°, 180°) | 3.0 - 5.0 | Minimal anomeric effect, generally higher in energy for acetals. |

Note: This table is illustrative and based on general principles for acetal conformational analysis. Actual values would require specific DFT calculations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods can provide valuable insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

For a molecule like Octane, 1,1-bis(octyloxy)-, the HOMO is expected to be localized primarily on the two oxygen atoms of the acetal group, reflecting the high energy of their lone pair electrons. The presence of these lone pairs makes the oxygen atoms the most nucleophilic sites in the molecule. masterorganicchemistry.com

The LUMO, on the other hand, would likely be associated with the σ* anti-bonding orbitals of the C-O bonds in the acetal functional group. acs.org A low-lying LUMO in this region would indicate that the molecule is susceptible to nucleophilic attack at the central carbon, particularly after protonation of one of the oxygen atoms, which would lower the LUMO energy. youtube.com

Table 2: Predicted Frontier Molecular Orbital Characteristics for Octane, 1,1-bis(octyloxy)-

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |

| HOMO | -9.0 to -10.5 | Oxygen lone pairs | Site of protonation and reaction with electrophiles. |

| LUMO | +2.0 to +3.5 | σ*(C-O) of the acetal group | Site of nucleophilic attack in acid-catalyzed hydrolysis. |

Note: The energy values are typical estimates for similar ether and acetal compounds and would need to be calculated specifically for this molecule.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is a useful tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.

For Octane, 1,1-bis(octyloxy)-, the ESP surface would show regions of negative potential (typically colored red) localized around the two oxygen atoms, corresponding to the high electron density of the lone pairs. libretexts.org These are the sites most likely to interact with electrophiles, such as a proton in an acidic environment. The remainder of the molecule, dominated by the long hydrocarbon chains, would exhibit a largely neutral (green) or slightly positive (blue) potential. This large nonpolar surface area is responsible for the molecule's oily character and its solubility in nonpolar solvents.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is particularly useful for studying reaction mechanisms, including the identification of transition states and the calculation of activation energies. A key reaction for acetals is acid-catalyzed hydrolysis. chemistrysteps.comorganicchemistrytutor.comosti.gov

The mechanism of acetal hydrolysis involves several steps:

Protonation of one of the acetal oxygen atoms. libretexts.org

Cleavage of a C-O bond to form an alcohol and a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step. researchgate.net

Nucleophilic attack by a water molecule on the oxocarbenium ion. chemistrysteps.com

Deprotonation to form a hemiacetal. masterorganicchemistry.com

Repetition of these steps to release the second alcohol and form an aldehyde (in this case, octanal).

Transition state modeling for the rate-determining step would involve locating the saddle point on the potential energy surface corresponding to the cleavage of the C-O bond. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. Computational studies can also model the structure of the key oxocarbenium ion intermediate, confirming its stability due to resonance delocalization. researchgate.net

Computational Studies of Acetalization and Hydrolysis Mechanisms

Detailed computational studies specifically focused on the acetalization and hydrolysis mechanisms of Octane, 1,1-bis(octyloxy)- are not extensively available in publicly accessible scientific literature. However, the general mechanisms of acetal formation and hydrolysis are well-understood, and computational chemistry provides powerful tools to investigate these processes for analogous molecules. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction pathways, identify transition states, and calculate activation energies.

The acid-catalyzed acetalization process, forming a generic acetal, involves two key stages. Initially, the aldehyde or ketone is protonated, enhancing its electrophilicity. This is followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and deprotonation yields the acetal. Each of these steps can be modeled computationally to determine the energy profile of the reaction. For long-chain acetals like Octane, 1,1-bis(octyloxy)-, computational models would also need to account for the conformational flexibility of the long alkyl chains and their potential influence on the reaction energetics.

Hydrolysis of acetals is the reverse of acetalization and is also acid-catalyzed. The mechanism involves the protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, and subsequent deprotonation yields a hemiacetal. Further protonation of the remaining ether oxygen and elimination of the second alcohol molecule regenerates the initial aldehyde or ketone. Computational studies on the hydrolysis of various acetals have provided insights into the rate-determining steps and the influence of substituents on the reaction rates. While specific data for Octane, 1,1-bis(octyloxy)- is not available, it is expected that the general mechanistic principles would apply.

A hypothetical reaction coordinate for the hydrolysis of a generic long-chain acetal, based on DFT calculations, is presented in Table 1. This table illustrates the type of data that would be generated in such a computational study.

Table 1: Hypothetical Energy Profile for the Hydrolysis of a Long-Chain Acetal

| Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of Acetal | 0 |

| 2 | Transition State 1 (Alcohol Departure) | +15.2 |

| 3 | Carbocation Intermediate | +5.8 |

| 4 | Transition State 2 (Water Attack) | +12.5 |

| 5 | Protonated Hemiacetal | -3.4 |

Note: The data in this table is illustrative and not based on actual calculations for Octane, 1,1-bis(octyloxy)-.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, through computational methods is a well-established practice in modern chemistry. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure. For Octane, 1,1-bis(octyloxy)-, computational methods can predict its characteristic spectroscopic signatures.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for a Representative Long-Chain Acetal

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Acetal CH | 4.52 | 102.8 |

| O-CH2 | 3.45 | 67.5 |

| Alkyl Chain CH2 | 1.20-1.60 | 22.5-31.8 |

Note: These are representative predicted values and may not correspond exactly to Octane, 1,1-bis(octyloxy)-.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. This is typically done by performing a frequency calculation at the optimized geometry of the molecule using methods like DFT. The output provides the frequencies of the vibrational modes and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational methods. Key predicted vibrational modes for an acetal like Octane, 1,1-bis(octyloxy)- would include C-O stretching frequencies, typically in the 1000-1200 cm-1 region, and C-H stretching frequencies of the alkyl chains around 2850-2960 cm-1.

Validation of these computational predictions with experimental data is a critical step. However, due to the limited availability of published experimental spectra for Octane, 1,1-bis(octyloxy)-, a direct comparison is not currently possible. In general, for similar organic molecules, well-chosen computational methods have been shown to provide spectroscopic predictions that are in good agreement with experimental findings, aiding in the confirmation of molecular structures.

Applications of Octane, 1,1 Bis Octyloxy in Chemical Science and Technology Non Clinical Focus

Role as a Specialty Solvent in Organic Reactions

The application of "Octane, 1,1-bis(octyloxy)-" as a specialty solvent in organic synthesis is predicated on its expected physicochemical properties, which are largely dictated by its molecular structure. The presence of two long octyl chains and a central acetal (B89532) linkage bestows upon it characteristics that are distinct from common volatile organic solvents.

"Octane, 1,1-bis(octyloxy)-" is anticipated to be a non-polar, aprotic solvent. Its large alkyl groups would lead to a low dielectric constant, making it an excellent medium for reactions involving non-polar reagents and intermediates. The ether linkages in the acetal group can act as hydrogen bond acceptors, potentially providing mild stabilization to certain transition states or reagents. This dual character suggests its compatibility with a range of organic reactions where a high-boiling, non-polar environment is required.

In organic synthesis, acetals are frequently employed as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions. chemistrysteps.comlibretexts.org This inherent stability implies that "Octane, 1,1-bis(octyloxy)-" would be a robust solvent for reactions employing strong bases or nucleophiles, without undergoing degradation itself. Its high boiling point would also be advantageous for reactions requiring elevated temperatures.

The solvation power of a solvent is a critical factor in determining reaction rates and selectivity. While polar solvents can significantly influence reaction kinetics, non-polar solvents like "Octane, 1,1-bis(octyloxy)-" are expected to have a less pronounced effect on the energetics of polar transition states. However, its ability to dissolve large, non-polar organic molecules could be beneficial in specific synthetic contexts, such as in polymer chemistry or reactions involving long-chain fatty acids.

Table 1: Estimated Physicochemical Properties and Solvent Characteristics of Octane, 1,1-bis(octyloxy)-

| Property | Estimated Value/Characteristic | Implication for Solvent Use |

| Molecular Weight | 370.66 g/mol epa.gov | Low volatility, high boiling point. |

| Polarity | Low | Good for dissolving non-polar solutes. |

| Hydrogen Bonding | Acceptor only | Can interact with protic species. |

| Chemical Stability | Stable to bases and nucleophiles | Wide range of compatible reactions. |

| Boiling Point | High (estimated) | Suitable for high-temperature synthesis. |

Solvent Recovery and Recycling Innovations

The high boiling point of "Octane, 1,1-bis(octyloxy)-" would necessitate energy-intensive processes like vacuum distillation for its recovery after a reaction. However, its low miscibility with water could be exploited for recovery through phase separation in certain process streams.

Innovations in solvent recycling often focus on sustainability and reduced environmental impact. For high-boiling solvents, membrane filtration techniques such as pervaporation and nanofiltration could offer energy-efficient alternatives to distillation. These methods separate the solvent from the reaction mixture based on molecular size and polarity. Given the large molecular size of "Octane, 1,1-bis(octyloxy)-", membrane-based separation could be a viable recycling strategy.

Furthermore, the acetal functionality itself opens up possibilities for chemical recycling. Acetal linkages are susceptible to cleavage under acidic conditions. libretexts.org This property could theoretically be utilized in a "chemically recyclable solvent" system, where the solvent is intentionally degraded into its constituent alcohol (octanol) and aldehyde (octanal) for separation and then resynthesized. While this approach is more complex, it aligns with the principles of green chemistry by designing molecules for easier end-of-life management.

Utilization in Material Science as a Precursor or Component

The presence of the acetal group in "Octane, 1,1-bis(octyloxy)-" makes it a candidate for incorporation into polymeric structures, either as a monomer, a chain transfer agent, or a plasticizer. The long alkyl chains would also influence the properties of the resulting materials.

While "Octane, 1,1-bis(octyloxy)-" itself is not a conventional monomer for addition polymerization, it could potentially be used in the synthesis of polyacetals through polycondensation reactions. Polyacetals are a class of engineering thermoplastics known for their high stiffness, dimensional stability, and low coefficient of friction. researchgate.net

More plausibly, functionalized derivatives of "Octane, 1,1-bis(octyloxy)-" could be designed to act as monomers. For instance, introducing polymerizable groups (e.g., vinyl or epoxy) onto the octyl chains would create a monomer that could be incorporated into various polymer backbones. The reactivity of such a monomer would depend on the nature of the polymerizable group. The bulky nature of the rest of the molecule might introduce steric hindrance, affecting the rate of polymerization and the resulting polymer's microstructure. Acetal-containing monomers have been explored for creating polymers with specific functionalities and architectures. nih.govqub.ac.uk

The incorporation of "Octane, 1,1-bis(octyloxy)-" or its derivatives into a polymer would lead to novel architectures with unique properties. The long, flexible octyl chains would act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature of the polymer. This could be advantageous in applications requiring materials with good impact resistance and low-temperature performance.

The acetal linkage itself can be a point of controlled degradation. Polymers containing acetal groups in their backbone are known to be sensitive to acidic conditions, breaking down into smaller molecules. researchgate.net This "degradable-on-demand" characteristic is highly desirable for applications in drug delivery, temporary medical implants, and environmentally friendly plastics. The rate of degradation can be tuned by modifying the structure of the acetal. researchgate.net

Furthermore, the use of acetal-functionalized monomers can lead to the creation of polymers with pendant reactive groups. The acetal can be deprotected under acidic conditions to reveal an aldehyde group, which can then be used for further chemical modification of the polymer, such as cross-linking or grafting of other molecules. nih.gov

Table 2: Potential Roles of Octane, 1,1-bis(octyloxy)- in Polymer Science

| Application | Role of the Compound | Resulting Polymer Property |

| Plasticizer | Additive | Increased flexibility, lower Tg. |

| Monomer (functionalized) | Building block | Internal plasticization, degradability. |

| Chain Transfer Agent | Molecular weight control | Control over polymer chain length. |

| Precursor for Functional Polymers | Source of acetal groups | pH-responsive materials, reactive polymers. |

Advanced Lubricant Formulations and Performance Enhancement

The molecular structure of "Octane, 1,1-bis(octyloxy)-", characterized by long alkyl chains, suggests its potential as a component in advanced lubricant formulations. Its properties could be comparable to synthetic base oils like polyalphaolefins (PAOs) and esters.

Long-chain hydrocarbons are the primary components of many lubricant base oils. lubesngreases.com The long octyl chains in "Octane, 1,1-bis(octyloxy)-" would contribute to a high viscosity index, meaning the viscosity of the oil would change less with temperature fluctuations. This is a crucial property for lubricants used in a wide range of operating conditions. The saturated nature of the alkyl chains would also impart good thermal and oxidative stability, which is essential for long-lasting lubricants.

The presence of ether linkages in the acetal group could enhance the polarity of the molecule compared to a pure hydrocarbon of similar molecular weight. This increased polarity can lead to better additive solvency and improved film-forming properties on metal surfaces, which is beneficial for reducing friction and wear. The tribological performance of lubricants is highly dependent on the ability of the base oil and additives to form a protective film at the contact surfaces.

Research on long-chain α-alkenes has shown that an increase in chain length leads to higher adsorption energy on metal surfaces and improved tribological performance. nih.gov A similar trend would be expected for long-chain acetals. The ability of "Octane, 1,1-bis(octyloxy)-" to form a robust lubricating film could lead to a lower coefficient of friction and reduced wear, contributing to energy efficiency and extended component life.

Table 3: Comparison of Potential Lubricant Properties

| Property | Octane, 1,1-bis(octyloxy)- (Expected) | Polyalphaolefin (PAO) | Ester Oils |

| Viscosity Index | High | High | Very High |

| Thermal Stability | Good | Excellent | Good to Excellent |

| Oxidative Stability | Good | Excellent | Moderate to Good |

| Polarity | Low to Moderate | Low | High |

| Additive Solvency | Moderate | Low | Excellent |

| Hydrolytic Stability | Moderate (sensitive to acid) | Excellent | Moderate |

Tribological Properties and Viscosity Modifications

The performance of lubricants is critically dependent on their tribological properties—friction, wear, and lubrication—and their viscosity characteristics across a range of temperatures. The molecular structure of Octane, 1,1-bis(octyloxy)-, featuring a central acetal group flanked by two long alkyl chains, suggests its potential as a lubricant additive or a synthetic base oil.

Tribological Properties:

Acetals, as a class of compounds, are recognized for their desirable tribological characteristics. For instance, polyoxymethylene (POM), a polymer with repeating acetal units, is a self-lubricating plastic known for its low coefficient of friction and high wear resistance. While Octane, 1,1-bis(octyloxy)- is a simple molecule and not a polymer, the presence of the acetal functional group could impart similar friction-reducing properties at the molecular level when used as an additive in lubricating formulations. The long octyl chains can form a protective film on surfaces, reducing direct metal-to-metal contact and thereby minimizing friction and wear.

Viscosity Modifications:

The viscosity index (VI) is a crucial measure of a lubricant's performance, indicating the degree of viscosity change with temperature. A higher VI signifies a more stable viscosity over a broader temperature range. The inclusion of long alkyl chains in lubricant molecules is a known strategy to enhance the viscosity index. Studies on synthetic esters have demonstrated that those derived from long-chain and branched alcohols exhibit improved pour points and high viscosity indexes. Similarly, polyphenyl ethers with long alkyl chains have been shown to possess low friction coefficients and excellent anti-wear properties.

Given that Octane, 1,1-bis(octyloxy)- possesses two C8 alkyl chains, it is anticipated to contribute favorably to the viscosity index of a lubricant formulation. These long, flexible chains can interact in a manner that counteracts the natural tendency of the base oil to thin at high temperatures and thicken at low temperatures.

Table 1: Inferred Tribological and Viscosity Properties of Octane, 1,1-bis(octyloxy)- Based on Analogous Compounds

| Property | Expected Characteristic of Octane, 1,1-bis(octyloxy)- | Basis of Inference |

| Coefficient of Friction | Low | The acetal functional group, similar to that in low-friction polymers like polyoxymethylene (POM), is expected to reduce friction between moving surfaces. |

| Wear Resistance | High | The long octyl chains can form a protective boundary lubrication film on surfaces, preventing direct contact and reducing wear. |

| Viscosity Index (VI) | High | The presence of two long alkyl chains is a structural feature known to improve the viscosity index in synthetic esters and ethers, suggesting a similar effect for this acetal. |

| Low-Temperature Fluidity | Good | The branching inherent in the bis(octyloxy) structure may contribute to a lower pour point, enhancing fluidity at low temperatures, a known characteristic of esters with branched alcohols. |

Applications in Controlled Release Systems for Non-Biological Agents

The chemical stability of the acetal linkage is highly dependent on the pH of the surrounding environment. While stable under neutral and basic conditions, acetals readily undergo hydrolysis under acidic conditions to release the parent aldehyde or ketone and alcohol. This pH-sensitive behavior makes acetals excellent candidates for the development of controlled release systems. While much of the research in this area has a clinical focus on drug delivery, the underlying principles are directly applicable to the controlled release of a variety of non-biological agents.

Encapsulation Technologies:

For a liquid compound like Octane, 1,1-bis(octyloxy)-, encapsulation would be necessary to create a solid, manageable controlled-release formulation. Several microencapsulation techniques could be employed:

Interfacial Polymerization: An oil-in-water emulsion could be formed with Octane, 1,1-bis(octyloxy)- as the oil phase. Polymerization at the oil-water interface would create a solid shell around the liquid core.

Complex Coacervation: This technique involves the interaction of two oppositely charged colloids to form a polymer-rich phase that can encapsulate the oil droplets.

Spray Drying: An emulsion of Octane, 1,1-bis(octyloxy)- could be sprayed into a hot air stream, evaporating the solvent and leaving behind solid microcapsules.

The choice of shell material is crucial and would be selected based on the desired release trigger and environmental conditions. For a pH-triggered release, the shell would need to be permeable to water and acid to allow for the hydrolysis of the acetal core.

Release Kinetics:

The release of the active agents (octanal and octanol) from an encapsulated formulation of Octane, 1,1-bis(octyloxy)- would be governed by the kinetics of acetal hydrolysis. The rate of this hydrolysis is influenced by several factors:

pH: The hydrolysis rate is significantly faster in acidic environments. This allows for a triggered release when the formulation is exposed to acidic conditions.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Stereoelectronic Properties: The steric and electronic environment around the acetal carbon influences its susceptibility to hydrolysis. The structure of Octane, 1,1-bis(octyloxy)- would have a characteristic hydrolysis rate that could be compared to other acetals.

This controlled release mechanism has potential applications in various non-biological fields:

Fragrance Release: In household products like cleaners or air fresheners, the slow, moisture- or acid-triggered release of octanal (B89490) and octanol (which may have desirable scents or act as precursors) could provide a long-lasting fragrance.

Pesticide Delivery: Encapsulated acetals could be designed to release pesticides upon exposure to the slightly acidic environment of certain plant surfaces or insect guts, improving efficiency and reducing environmental impact.

Catalyst Activation: A catalyst could be chemically masked as an acetal and released under specific acidic conditions to initiate a chemical reaction at a desired time and place.

Table 2: Factors Influencing the Release Kinetics of Octane, 1,1-bis(octyloxy)- from a Controlled Release System

| Factor | Influence on Release Rate |

| pH of the Medium | Primary Trigger: The rate of hydrolysis of the acetal linkage is directly proportional to the hydronium ion concentration. A lower pH will result in a faster release of octanal and octanol. |

| Temperature | Rate Modifier: An increase in temperature will accelerate the rate of the hydrolysis reaction, leading to a faster release of the encapsulated agents. |

| Encapsulation Matrix | Diffusion Barrier: The permeability and thickness of the capsule wall will control the rate at which water and acid can reach the acetal core, thereby influencing the overall release profile. A more porous or thinner shell will allow for a faster release. |

| Molecular Structure | Inherent Reactivity: The specific structure of Octane, 1,1-bis(octyloxy)- determines its intrinsic rate of hydrolysis under given conditions. This rate can be compared to other acetals to predict its relative stability and release profile. |

Environmental Degradation Pathways of Octane, 1,1 Bis Octyloxy Academic Perspective

Biodegradation Mechanisms by Microorganisms

The proposed initial step in the biodegradation of Octane, 1,1-bis(octyloxy)- is the cleavage of the acetal (B89532) linkage. This can be achieved through enzymatic hydrolysis, analogous to the chemical hydrolysis pathway, yielding one molecule of octanal (B89490) and two molecules of 1-octanol (B28484). These breakdown products are significantly more bioavailable and are readily metabolized by a wide range of bacteria and fungi through established oxidative pathways.

Initial Acetal Cleavage : A hydrolase enzyme would catalyze the cleavage of the two ether bonds of the acetal functional group, releasing octanal and 1-octanol.

Oxidation of 1-Octanol : The released 1-octanol is oxidized to its corresponding aldehyde, octanal. This reaction is catalyzed by an alcohol dehydrogenase, often a quinone-dependent enzyme. nih.gov

Oxidation of Octanal : The octanal, both from the initial hydrolysis and from the oxidation of octanol, is then oxidized to octanoic acid. This step is mediated by an aldehyde dehydrogenase. nih.gov

Beta-Oxidation : The resulting octanoic acid is activated to its acyl-CoA derivative (Octanoyl-CoA) by an acyl-CoA ligase. nih.gov This molecule then enters the beta-oxidation pathway, a core metabolic process where the fatty acid chain is sequentially shortened by two carbons in each cycle, producing acetyl-CoA. nih.gov

Central Metabolism : The acetyl-CoA generated from beta-oxidation enters the tricarboxylic acid (TCA) cycle for energy production or is assimilated into biomass via pathways like the glyoxylate (B1226380) shunt. nih.gov

This proposed pathway is summarized in the table below.

| Step | Substrate | Key Enzyme Class | Product(s) |

|---|---|---|---|

| 1 | Octane, 1,1-bis(octyloxy)- | Hydrolase (postulated) | Octanal + 1-Octanol |

| 2 | 1-Octanol | Alcohol Dehydrogenase | Octanal |

| 3 | Octanal | Aldehyde Dehydrogenase | Octanoic Acid |

| 4 | Octanoic Acid | Acyl-CoA Ligase | Octanoyl-CoA |

| 5 | Octanoyl-CoA | β-Oxidation Enzymes | Acetyl-CoA |

The rate at which microorganisms degrade Octane, 1,1-bis(octyloxy)- is highly dependent on a variety of environmental factors that affect both the chemical's bioavailability and the metabolic activity of the microbial populations. ijpab.commicrobenotes.com

Bioavailability : As a hydrophobic compound, its degradation is often limited by its low water solubility and strong tendency to sorb to organic matter in soil and sediment. mdpi.commicrobenotes.com The presence of natural or synthetic surfactants can increase its solubility and, in some cases, enhance biodegradation rates, although high concentrations of some surfactants can be toxic to microorganisms. mdpi.comoup.com

Temperature : Microbial metabolic activity is temperature-dependent. Generally, degradation rates increase with temperature up to an optimum for the specific microbial community, after which rates decline. Low temperatures, such as those found in cold climates, can significantly reduce the rate of biodegradation due to decreased enzyme activity and lower bioavailability of the substrate. ijpab.com

pH : The optimal pH for most bacterial enzyme systems involved in biodegradation is near neutral (pH 6.5-8.5). microbenotes.com Extreme pH conditions can inhibit microbial growth and enzymatic activity, thereby slowing degradation.

Nutrient Availability : The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. In environments where these nutrients are limited, the biodegradation of carbon-rich compounds like Octane, 1,1-bis(octyloxy)- can be constrained. ijpab.com

Oxygen Content : The initial steps of alkane and alcohol oxidation are typically aerobic, requiring molecular oxygen. Therefore, in anaerobic environments such as deep sediments or waterlogged soils, the biodegradation of this compound is expected to be significantly slower or proceed through different, less efficient metabolic pathways. nih.gov

| Factor | Effect on Biodegradation Rate |

|---|---|

| Bioavailability | Low bioavailability due to hydrophobicity is a major limiting factor. mdpi.com |

| Temperature | Rates generally increase with temperature up to an optimum. ijpab.com |

| pH | Optimal rates occur near neutral pH (6.5-8.5). microbenotes.com |

| Nutrients (N, P) | Lack of nutrients can limit microbial growth and degradation. ijpab.com |

| Oxygen | Aerobic conditions are generally required for efficient degradation. nih.gov |

Environmental Fate Modeling and Persistence Studies (Mechanism Focused)

Environmental fate models, such as multimedia fugacity models, are computational tools used to predict a chemical's distribution, concentration, and persistence in the environment. rsc.orgdefra.gov.uk These models integrate the chemical's physical-chemical properties with rates of key environmental processes, including the degradation mechanisms discussed above. nih.govresearchgate.net

For a compound like Octane, 1,1-bis(octyloxy)-, a key input for a fate model would be its partitioning behavior, driven by its very low water solubility and high octanol-water partition coefficient (Kow). This indicates a strong tendency to partition from water into organic phases like soil organic carbon, sediments, and biota.

The model would incorporate the degradation mechanisms as loss terms from each environmental compartment (air, water, soil, sediment):

Hydrolysis Module : The model would include a pH-dependent hydrolysis rate constant. In model compartments representing acidic waters, hydrolysis would be a significant removal process, while in neutral or alkaline compartments, it would be negligible. researchgate.net

Biodegradation Module : Biodegradation rates for soil and water would be included. These rates are often estimated based on experimental data or quantitative structure-activity relationships (QSARs). For this hydrophobic compound, the model would need to account for bioavailability limitations, potentially by modeling a "bioavailable" fraction in soil and water. rsc.org